molecular formula C12H7BrF2O B6383293 3-Bromo-5-(2,5-difluorophenyl)phenol, 95% CAS No. 1261925-16-9

3-Bromo-5-(2,5-difluorophenyl)phenol, 95%

Cat. No. B6383293
CAS RN: 1261925-16-9
M. Wt: 285.08 g/mol
InChI Key: KWPMBXOIYCHDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(2,5-difluorophenyl)phenol, 95% (3-Br-5-DFPP) is a compound belonging to the class of organic compounds known as phenols. It is a white, crystalline solid with a molecular weight of 347.95 g/mol and a melting point of 114-116°C. 3-Br-5-DFPP is an important intermediate in the synthesis of various pharmaceuticals and other organic compounds. It is also used as a reagent in some laboratory experiments.

Scientific Research Applications

3-Bromo-5-(2,5-difluorophenyl)phenol, 95% is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme inhibition, the preparation of metal complexes, and the study of chemical reactions.
In the synthesis of pharmaceuticals, 3-Bromo-5-(2,5-difluorophenyl)phenol, 95% is used as a precursor in the synthesis of a variety of drugs, including anti-inflammatory drugs, antifungal drugs, and antiviral drugs.
In the study of enzyme inhibition, 3-Bromo-5-(2,5-difluorophenyl)phenol, 95% is used to study the inhibition of enzymes by competitive and non-competitive inhibitors. It is also used to study the inhibition of enzymes by competitive and non-competitive inhibitors.
In the preparation of metal complexes, 3-Bromo-5-(2,5-difluorophenyl)phenol, 95% is used to prepare metal-ligand complexes, which are used in a variety of applications, such as in catalysis and as catalysts for chemical reactions.
In the study of chemical reactions, 3-Bromo-5-(2,5-difluorophenyl)phenol, 95% is used to study the kinetics of chemical reactions and to study the mechanism of chemical reactions.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2,5-difluorophenyl)phenol, 95% is not well understood. However, it is believed that the compound acts as a proton donor, which allows it to react with other molecules and form complexes. The formation of complexes can lead to a variety of effects, including inhibition of enzymes and catalyzation of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2,5-difluorophenyl)phenol, 95% are not well understood. However, it is believed that the compound may have a variety of effects on the body, including inhibition of enzymes, catalyzation of chemical reactions, and regulation of gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Bromo-5-(2,5-difluorophenyl)phenol, 95% in laboratory experiments include its relatively low cost, ease of synthesis, and availability. The compound is also relatively safe to handle, as it is not highly reactive and does not pose a significant health risk.
The limitations of using 3-Bromo-5-(2,5-difluorophenyl)phenol, 95% in laboratory experiments include its relatively low solubility in water and its instability in the presence of light and air. The compound is also sensitive to temperature and may decompose if exposed to temperatures above its melting point.

Future Directions

The potential future directions for 3-Bromo-5-(2,5-difluorophenyl)phenol, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research is needed to better understand the advantages and limitations of using the compound in laboratory experiments. Finally, further research is needed to develop improved methods for synthesizing the compound and for using it in various applications.

Synthesis Methods

3-Bromo-5-(2,5-difluorophenyl)phenol, 95% can be synthesized by the reaction of 2,5-difluorophenol with bromine in the presence of a base such as sodium hydroxide. The reaction proceeds in two steps: the first step is the formation of an intermediate, 2,5-difluorophenyl bromide, and the second step is the formation of 3-Bromo-5-(2,5-difluorophenyl)phenol, 95% from the intermediate. The overall reaction is as follows:
2,5-difluorophenol + Br2 + NaOH → 2,5-difluorophenyl bromide + NaBr → 3-Bromo-5-(2,5-difluorophenyl)phenol, 95% + NaOH

properties

IUPAC Name

3-bromo-5-(2,5-difluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF2O/c13-8-3-7(4-10(16)5-8)11-6-9(14)1-2-12(11)15/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPMBXOIYCHDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=CC(=C2)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686396
Record name 5-Bromo-2',5'-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(2,5-difluorophenyl)phenol

CAS RN

1261925-16-9
Record name 5-Bromo-2',5'-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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